9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline 9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 144230-65-9
VCID: VC15929513
InChI: InChI=1S/C13H14ClN3/c1-2-3-9-7-17-13(15-8-16-17)12-6-10(14)4-5-11(9)12/h4-6,8-9H,2-3,7H2,1H3
SMILES:
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol

9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline

CAS No.: 144230-65-9

Cat. No.: VC15929513

Molecular Formula: C13H14ClN3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline - 144230-65-9

Specification

CAS No. 144230-65-9
Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
IUPAC Name 9-chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline
Standard InChI InChI=1S/C13H14ClN3/c1-2-3-9-7-17-13(15-8-16-17)12-6-10(14)4-5-11(9)12/h4-6,8-9H,2-3,7H2,1H3
Standard InChI Key PFIOTIAJRBQNOM-UHFFFAOYSA-N
Canonical SMILES CCCC1CN2C(=NC=N2)C3=C1C=CC(=C3)Cl

Introduction

9-Chloro-6-propyl-5,6-dihydro triazolo[5,1-a]isoquinoline is a heterocyclic organic compound belonging to the class of triazoloisoquinolines. It features a chlorine atom at the 9th position and a propyl group at the 6th position of the isoquinoline structure, contributing to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 9-Chloro-6-propyl-5,6-dihydro triazolo[5,1-a]isoquinoline typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 6-propylisoquinoline with hydrazine derivatives to form the triazole ring. This reaction is often conducted in the presence of catalysts and under controlled temperature and pressure conditions to optimize yield and purity.

Biological Activities and Potential Applications

Triazoloisoquinolines, including 9-Chloro-6-propyl-5,6-dihydro triazolo[5,1-a]isoquinoline, are known for their diverse biological activities, such as potential antitumor and antimicrobial properties. The compound's unique structure may impart various biological activities that could be harnessed in drug development. Current studies focus on its effects against specific diseases and conditions where triazoloisoquinolines have shown promise as therapeutic agents.

Research Findings and Future Directions

While the exact mechanism of action for 9-Chloro-6-propyl-5,6-dihydro triazolo[5,1-a]isoquinoline is not fully elucidated, it is believed to involve interactions with specific molecular targets in biological systems. Ongoing research aims to clarify its pharmacodynamics and therapeutic potential in various applications. The compound's potential for drug-like behavior in pharmacological contexts is also being explored.

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